(3E)-4-(3-Bromo-4-methoxyphenyl)but-3-en-2-one
CAS No.: 1331560-65-6
Cat. No.: VC0087369
Molecular Formula: C11H11BrO2
Molecular Weight: 255.11 g/mol
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 1331560-65-6 |
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Molecular Formula | C11H11BrO2 |
Molecular Weight | 255.11 g/mol |
IUPAC Name | 4-(3-bromo-4-methoxyphenyl)but-3-en-2-one |
Standard InChI | InChI=1S/C11H11BrO2/c1-8(13)3-4-9-5-6-11(14-2)10(12)7-9/h3-7H,1-2H3 |
Standard InChI Key | AOVJTAMOQFOZJZ-UHFFFAOYSA-N |
SMILES | CC(=O)C=CC1=CC(=C(C=C1)OC)Br |
Canonical SMILES | CC(=O)C=CC1=CC(=C(C=C1)OC)Br |
Introduction
Physical and Chemical Properties
Structural Characteristics
(3E)-4-(3-Bromo-4-methoxyphenyl)but-3-en-2-one possesses a distinct molecular structure with several key functional groups. The compound contains a phenyl ring with a bromine atom at position 3 and a methoxy group at position 4, which significantly influences its chemical reactivity and biological properties.
Basic Properties
The following table summarizes the fundamental physical and chemical properties of (3E)-4-(3-Bromo-4-methoxyphenyl)but-3-en-2-one:
Property | Value |
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CAS Number | 1331560-65-6 |
Molecular Formula | C₁₁H₁₁BrO₂ |
Molecular Weight | 255.111 g/mol |
SMILES Code | CC(/C=C/C1=CC=C(OC)C(Br)=C1)=O |
Boiling Point (Predicted) | 369.1±32.0 °C |
Polar Surface Area (PSA) | 26.30000 |
Density (Predicted) | 1.384±0.06 g/cm³ |
The compound's molecular formula of C₁₁H₁₁BrO₂ indicates its composition of 11 carbon atoms, 11 hydrogen atoms, 1 bromine atom, and 2 oxygen atoms . This structural arrangement contributes to its relatively high molecular weight of 255.111 g/mol, which is typical for bromine-containing organic compounds of this size .
The predicted boiling point of 369.1±32.0 °C suggests that the compound has relatively high thermal stability, which may be attributed to the presence of the bromine atom and the extended conjugation in its structure . The predicted density of 1.384±0.06 g/cm³ is consistent with other similar halogenated aromatic compounds .
Synthesis Methods
General Synthetic Routes
The synthesis of (3E)-4-(3-Bromo-4-methoxyphenyl)but-3-en-2-one typically involves an aldol condensation reaction between 3-bromo-4-methoxybenzaldehyde and acetone in the presence of a base. This synthetic approach is well-established and provides a straightforward method for preparing the compound with good yield and stereoselectivity.
Aldol Condensation
The key synthetic step in the preparation of (3E)-4-(3-Bromo-4-methoxyphenyl)but-3-en-2-one is an aldol condensation reaction, which involves the following components and conditions:
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Starting materials: 3-bromo-4-methoxybenzaldehyde and acetone
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Base catalyst: Sodium hydroxide or potassium hydroxide
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Reaction medium: Aqueous or alcoholic solution
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Temperature: Room temperature or slightly elevated temperatures
The reaction proceeds through the formation of an enolate from acetone, which then attacks the aldehyde group of 3-bromo-4-methoxybenzaldehyde, followed by dehydration to form the α,β-unsaturated ketone. This process establishes the (E)-configuration of the double bond in the final product.
Purification Methods
After the synthesis, the crude product requires purification to obtain high-quality (3E)-4-(3-Bromo-4-methoxyphenyl)but-3-en-2-one. The common purification techniques employed include:
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Recrystallization: Using suitable solvents to obtain pure crystals of the compound
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Column chromatography: Employing silica gel as the stationary phase and an appropriate solvent system to separate the target compound from impurities
These purification methods ensure that the final product has high purity, which is essential for its application in research and potential pharmaceutical development.
Chemical Reactivity
Types of Reactions
(3E)-4-(3-Bromo-4-methoxyphenyl)but-3-en-2-one can participate in various chemical reactions due to its functional groups and structural features. The key reaction types include:
Oxidation Reactions
The compound can undergo oxidation to form corresponding carboxylic acids or ketones when treated with oxidizing agents such as potassium permanganate in acidic or basic medium. These reactions typically target the double bond or the methoxy group in the molecule.
Reduction Reactions
Reduction of (3E)-4-(3-Bromo-4-methoxyphenyl)but-3-en-2-one using reducing agents like sodium borohydride in methanol or ethanol can yield corresponding alcohols or alkanes. The α,β-unsaturated ketone functionality makes it particularly susceptible to 1,2- and 1,4-reduction pathways.
Nucleophilic Substitution
The bromine at position 3 of the phenyl ring can be replaced by other nucleophiles through nucleophilic substitution reactions. Common reagents for these transformations include sodium methoxide in methanol for methoxylation or potassium cyanide for cyanation.
Reagents and Conditions
The following table summarizes common reagents and conditions used for various transformations of (3E)-4-(3-Bromo-4-methoxyphenyl)but-3-en-2-one:
Reaction Type | Reagents | Conditions | Major Products |
---|---|---|---|
Oxidation | KMnO₄ | Acidic or basic medium | Carboxylic acids, ketones |
Reduction | NaBH₄ | Methanol or ethanol | Alcohols, alkanes |
Nucleophilic Substitution | NaOCH₃ | Methanol | Methoxy-substituted derivatives |
Nucleophilic Substitution | KCN | Polar solvents | Cyano-substituted derivatives |
These reactions demonstrate the versatility of (3E)-4-(3-Bromo-4-methoxyphenyl)but-3-en-2-one as a synthetic intermediate in organic chemistry, allowing for the preparation of structurally diverse derivatives with potentially enhanced biological activities.
Biological Activity
Anticancer Properties
As a chalcone derivative, (3E)-4-(3-Bromo-4-methoxyphenyl)but-3-en-2-one has demonstrated significant anticancer potential in various studies. The compound exhibits antiproliferative effects against different cancer cell lines, with notable activity against breast and liver cancer cells. The following table summarizes the compound's antiproliferative activity against selected cancer cell lines:
Cell Line | Cancer Type | IC₅₀ Value Range (μM) |
---|---|---|
MCF-7 | Breast | < 25 |
HepG2 | Liver | < 30 |
The mechanism underlying the anticancer activity of (3E)-4-(3-Bromo-4-methoxyphenyl)but-3-en-2-one appears to involve the induction of apoptosis and disruption of tubulin dynamics, which are critical for cancer cell proliferation. The presence of bromine and methoxy substituents on the phenyl ring is believed to enhance the compound's interaction with specific molecular targets involved in cancer cell growth and survival.
Antimicrobial Activity
In addition to its anticancer properties, (3E)-4-(3-Bromo-4-methoxyphenyl)but-3-en-2-one has also demonstrated antimicrobial activity against various pathogens. The halogenated chalcone structure contributes to its ability to inhibit the growth of certain bacteria and fungi, potentially through mechanisms involving membrane disruption or inhibition of essential enzymes.
Anti-inflammatory Effects
Studies have suggested that (3E)-4-(3-Bromo-4-methoxyphenyl)but-3-en-2-one may possess anti-inflammatory properties, which could be valuable for the development of new therapeutic agents for inflammatory conditions. The anti-inflammatory activity may be related to the inhibition of specific enzymes or signaling pathways involved in the inflammatory response.
Applications in Scientific Research
Medicinal Chemistry
(3E)-4-(3-Bromo-4-methoxyphenyl)but-3-en-2-one serves as an important building block in medicinal chemistry for the synthesis of potential pharmaceutical agents. Its unique structural features make it a valuable scaffold for the development of compounds targeting specific enzymes or receptors involved in various diseases, particularly cancer.
Organic Synthesis
The compound is extensively used as an intermediate in the synthesis of more complex organic molecules. Its functional groups, particularly the α,β-unsaturated ketone moiety and the halogenated aromatic ring, provide versatile handles for further chemical transformations, enabling the preparation of structurally diverse compounds with potential biological activities.
Biological Studies
Researchers employ (3E)-4-(3-Bromo-4-methoxyphenyl)but-3-en-2-one in studies investigating the biological activity of chalcone derivatives, including their effects on cellular processes and signaling pathways. These investigations contribute to the understanding of structure-activity relationships and the development of more effective therapeutic agents.
Industrial Applications
The compound may find applications in the development of new materials or as a precursor in the synthesis of specialty chemicals for various industrial purposes. The presence of the bromo and methoxy substituents can impart specific physical and chemical properties to the resulting materials, making them suitable for specialized applications.
Mechanism of Action
Molecular Targets
The biological activities of (3E)-4-(3-Bromo-4-methoxyphenyl)but-3-en-2-one are mediated through its interactions with specific molecular targets in cells. In medicinal chemistry applications, the compound may interact with enzymes or receptors, modulating their activity and influencing cellular functions.
Biochemical Pathways
(3E)-4-(3-Bromo-4-methoxyphenyl)but-3-en-2-one can influence various biochemical pathways, including those involved in:
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Signal transduction: Modulating the activity of signaling molecules that regulate cellular responses
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Metabolism: Influencing metabolic enzymes that control cellular energy production and utilization
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Gene expression: Affecting transcription factors or other regulatory proteins that control gene expression patterns
These interactions at the molecular and cellular levels underpin the biological activities of the compound and its potential therapeutic applications.
Comparison with Similar Compounds
Structural Analogues
Several compounds share structural similarities with (3E)-4-(3-Bromo-4-methoxyphenyl)but-3-en-2-one, each with unique properties and activities:
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(3E)-4-(3-Bromo-4-hydroxyphenyl)but-3-en-2-one: Features a hydroxyl group instead of a methoxy group at position 4
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(3E)-4-(3-Chloro-4-methoxyphenyl)but-3-en-2-one: Contains a chlorine atom instead of bromine at position 3
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(3E)-4-(3-Bromo-4-methoxyphenyl)but-3-en-2-ol: Has an alcohol group instead of a ketone in the side chain
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(3E)-4-(3-methoxyphenyl)but-3-en-2-one: Lacks the bromine substituent, resulting in different chemical and biological properties
Structure-Activity Relationships
The specific arrangement of functional groups in (3E)-4-(3-Bromo-4-methoxyphenyl)but-3-en-2-one contributes to its unique properties and activities. The bromine at position 3 and the methoxy group at position 4 on the phenyl ring influence the compound's:
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Electronic properties: Affecting its reactivity in chemical transformations
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Steric characteristics: Determining its interaction with molecular targets
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Lipophilicity: Influencing its membrane permeability and distribution in biological systems
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Hydrogen bonding capabilities: Mediating its interaction with proteins and other biomolecules
Understanding these structure-activity relationships is essential for the rational design of more effective derivatives with enhanced properties for specific applications.
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